2,3-Dihydrobenzofuran-7-carboxylic Acid

概述

描述

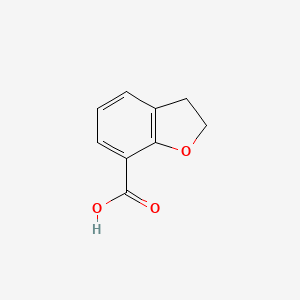

2,3-Dihydrobenzofuran-7-carboxylic Acid is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a carboxylic acid group at the 7th position of the dihydrobenzofuran ring.

Synthetic Routes and Reaction Conditions:

Phenol Alkylation Approach: One common method involves the alkylation of phenol derivatives, followed by cyclization to form the dihydrobenzofuran ring.

Transition-Metal Catalyzed Cross Coupling: Another approach involves the construction of the O-aryl bond via transition-metal catalyzed cross-coupling reactions.

Free Radical Cyclization Cascade: This method is used to construct complex benzofuran derivatives through a unique free radical cyclization cascade.

Industrial Production Methods: Industrial production methods often involve the use of high-yielding catalytic systems. For example, a cooperative catalytic system comprising a palladium complex and a potassium salt can promote the annulation between aryl iodides and epoxides, providing access to valuable 2,3-dihydrobenzofuran scaffolds .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The compound can participate in electrophilic substitution reactions, such as halogenation and Friedel-Crafts reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (chlorine, bromine) and catalysts (aluminum chloride) are used in substitution reactions.

Major Products:

Oxidation: Oxidized derivatives such as carboxylates or ketones.

Reduction: Reduced forms like alcohols or alkanes.

Substitution: Halogenated derivatives or alkylated products.

科学研究应用

Pharmaceutical Development

Role as an Intermediate

2,3-Dihydrobenzofuran-7-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals. It has been particularly noted for its potential in developing drugs targeting neurological disorders. The compound's structure allows for modifications that can enhance therapeutic efficacy and specificity.

Case Study: PARP Inhibitors

Recent research has highlighted the synthesis of derivatives of this compound as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), which plays a role in DNA repair mechanisms. For instance, one study reported the lead compound derived from this acid with an IC50 value of 9.45 µM, demonstrating its potential in anticancer therapy targeting BRCA-deficient tumors .

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound is utilized as a building block for synthesizing complex molecules. Its reactivity allows researchers to explore new compounds with potential therapeutic effects.

Synthesis Examples

The compound can be synthesized through various methods, including lithiation followed by carboxylation and subsequent modifications to yield diverse derivatives. For instance, the transformation of this acid into substituted amides has been documented to enhance biological activity .

Material Science

Incorporation into Polymers

The unique structural properties of this compound make it suitable for incorporation into polymers. This enhances material properties such as flexibility and strength, which are crucial in developing advanced materials for various applications.

| Material Property | Effect of this compound |

|---|---|

| Flexibility | Improved due to polymer modification |

| Strength | Enhanced mechanical properties |

Biochemical Research

Enzyme Interaction Studies

In biochemical research, this compound aids in studying enzyme interactions and metabolic pathways. It provides insights into biological processes and helps identify new biochemical targets.

Example Research Findings

Research involving the use of this compound has shown its effectiveness in elucidating mechanisms behind enzyme catalysis and inhibition, contributing to a better understanding of metabolic diseases .

Environmental Applications

Development of Biodegradable Materials

The environmental application of this compound is emerging, particularly in developing biodegradable materials. This aligns with global sustainability efforts aimed at reducing plastic waste and promoting eco-friendly alternatives.

作用机制

The mechanism of action of 2,3-Dihydrobenzofuran-7-carboxylic Acid involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives can inhibit the production of pro-inflammatory cytokines, thereby exhibiting anti-inflammatory effects . The compound’s unique structural features allow it to interact with various biological targets, making it a versatile pharmacophore in drug discovery .

相似化合物的比较

Amiodarone: A benzofuran derivative used as an antiarrhythmic agent.

Angelicin: Known for its phototoxic and anti-inflammatory properties.

Bergapten: Exhibits anti-inflammatory and anti-cancer activities.

Uniqueness: 2,3-Dihydrobenzofuran-7-carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its carboxylic acid group at the 7th position allows for diverse chemical modifications, making it a valuable compound in medicinal chemistry .

生物活性

2,3-Dihydrobenzofuran-7-carboxylic Acid (DBF-7-CA) is a compound belonging to the benzofuran family, characterized by a fused benzene and furan ring structure with a carboxylic acid group at the 7th position. This unique structural feature contributes to its diverse biological activities, including anti-tumor, antibacterial, and anti-oxidative properties. The following article delves into the biological activity of DBF-7-CA, highlighting its mechanisms of action, biochemical properties, and relevant research findings.

DBF-7-CA exhibits several biological activities due to its ability to interact with various molecular targets:

- Anti-Tumor Activity : Studies have shown that DBF-7-CA can inhibit cell growth in various cancer cell lines. The compound induces apoptosis in cancer cells by affecting cellular pathways and targets such as DNA and thymidylate synthase (TS) .

- Antibacterial Properties : The compound has demonstrated efficacy against certain bacterial strains, contributing to its potential use in developing antibacterial agents .

- Anti-Oxidative Effects : DBF-7-CA is known to scavenge free radicals, thereby protecting cells from oxidative stress .

The carboxylic acid functional group at the 7-position allows for various chemical modifications, enhancing the compound's reactivity and biological potential. Biochemical analysis indicates that DBF-7-CA interacts with enzymes and proteins, influencing multiple biochemical pathways .

Case Studies

- Anticancer Activity : A study isolated several dihydrobenzofuran derivatives from Piper barbatum, including DBF-7-CA. These compounds were tested against oral cancer (CAL-27) and lung cancer (NCI H460) cell lines using the MTT assay. Compound 1 showed significant potency with an IC50 of 48.52 μM against CAL-27 cells, outperforming standard drugs like 5-Fluorouracil .

- Apoptosis Induction : Morphological changes observed through flow cytometry confirmed that DBF-7-CA induces apoptosis in cancer cells after treatment periods of 24 to 48 hours. The antiangiogenic properties were also assessed using the chorioallantoic membrane assay, revealing promising results with IC50 values indicating effective inhibition of angiogenesis .

- PARP Inhibition : Research on substituted derivatives of DBF highlighted its potential as a poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor. One derivative exhibited an IC50 of 9.45 μM, demonstrating its therapeutic potential in targeting DNA repair mechanisms in cancer cells .

Comparative Analysis

| Compound | Biological Activity | IC50 (μM) |

|---|---|---|

| This compound | Anti-cancer (CAL-27) | 48.52 |

| Standard Drug (5-Fluorouracil) | Anti-cancer (CAL-27) | 97.76 |

| DBF Derivative | PARP Inhibition | 9.45 |

| Other Benzofuran Derivatives | Various biological activities | Varies |

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling 2,3-dihydrobenzofuran-7-carboxylic acid in laboratory settings?

Researchers must use personal protective equipment (PPE), including gloves and lab coats, and operate in a fume hood. Although classified as non-hazardous under DOT/IMDG/IATA regulations , proper disposal of contaminated packaging is required per local regulations. The compound is intended for research use only and should be handled by qualified personnel in authorized facilities to mitigate exposure risks .

Q. How can researchers validate the purity of synthesized this compound?

Analytical methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical. For example, intermediates like 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid have been validated using HPLC with purity >99% . Melting point analysis (e.g., 143–146°C for structural analogs ) and mass spectrometry can further confirm identity and purity.

Q. What synthetic routes are commonly used to prepare this compound derivatives?

A validated method involves starting with methyl 4-(acetylamino)-3-bromo-5-chloro-2-hydroxybenzoate, followed by esterification, halogenation, cyclization, and hydrolysis. This approach yields high-purity intermediates under mild conditions, suitable for scale-up .

Q. What regulatory considerations apply to this compound in academic research?

The compound is not listed under SARA 302/313 or California Prop. 65 , but researchers must comply with institutional biosafety guidelines and document handling procedures. Non-compliance may affect data reproducibility or institutional approvals.

Advanced Research Questions

Q. How can contradictory yield data in synthetic protocols for this compound intermediates be resolved?

Discrepancies often arise from reaction conditions (e.g., temperature control during exothermic steps ). Systematic optimization—varying catalysts, solvent systems, or reaction times—can resolve inconsistencies. For example, cyclization at 275°C improves yield but requires precise thermal management . Cross-validation using alternative methods (e.g., microwave-assisted synthesis) may also address variability .

Q. What mechanistic insights explain the reactivity of the dihydrobenzofuran core in pharmacological intermediates?

The fused furan ring enhances electron density at the 7-carboxylic acid position, facilitating nucleophilic substitutions or esterifications. In Prucalopride synthesis, this reactivity enables condensation with piperidine derivatives to form bioactive molecules . Density functional theory (DFT) studies can further elucidate electronic effects and regioselectivity.

Q. How can structural modifications of this compound improve its utility in drug discovery?

Introducing substituents like halogens (e.g., 5-fluoro or 5-chloro) or amino groups enhances binding affinity to targets such as serotonin receptors . For instance, 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid is a key intermediate in laxative agents, demonstrating the impact of functionalization on pharmacokinetics .

Q. What strategies mitigate challenges in scaling up dihydrobenzofuran-based syntheses?

Industrial-scale production requires optimizing solvent recovery (e.g., using 1,2-dibromoethane recyclably ) and minimizing hazardous byproducts. Process analytical technology (PAT) tools, such as in-line FTIR, can monitor reaction progress and ensure consistency .

Q. How do analytical method variations impact data interpretation for dihydrobenzofuran derivatives?

Discrepancies in melting points (e.g., 150–153°C vs. 143–146°C for related compounds ) may stem from polymorphic forms or impurities. Researchers should standardize protocols (e.g., heating rates in DSC) and cross-reference multiple techniques (HPLC, NMR) to ensure accuracy .

Q. What role does this compound play in designing enzyme inhibitors?

The carboxylic acid group acts as a hydrogen-bond donor, making it a scaffold for protease or kinase inhibitors. Molecular docking studies with modified derivatives (e.g., sulfonamide analogs ) can identify structure-activity relationships (SARs) critical for lead optimization.

Q. Methodological Notes

- Data Contradiction Analysis : Compare reaction parameters (temperature, catalysts) and analytical conditions (column type in HPLC) across studies to identify root causes .

- Experimental Design : Use design of experiments (DoE) to optimize synthetic steps, particularly for exothermic reactions .

- Advanced Characterization : Employ X-ray crystallography or tandem MS/MS to resolve structural ambiguities in novel derivatives .

属性

IUPAC Name |

2,3-dihydro-1-benzofuran-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-3H,4-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXBMSNEECJPSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383518 | |

| Record name | 2,3-Dihydrobenzofuran-7-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35700-40-4 | |

| Record name | 2,3-Dihydrobenzofuran-7-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1-benzofuran-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。